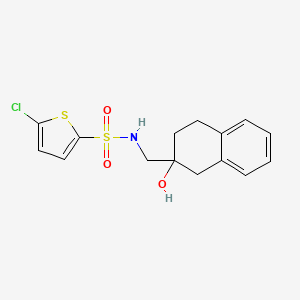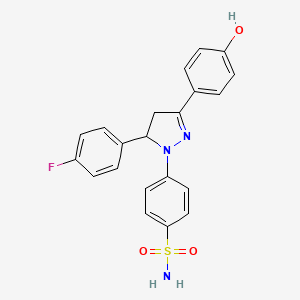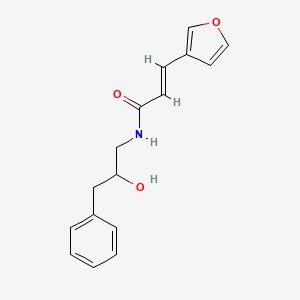
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, also known as FHPA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. FHPA is a small molecule that has been shown to exhibit potent biological activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide reduces the production of prostaglandins, leading to a reduction in inflammation. (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has also been shown to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been found to exhibit anticancer properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide is its potent biological activity. This makes it a promising candidate for the development of new drugs. However, there are also some limitations to using (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide in lab experiments. One limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has not yet been extensively studied in vivo, so its potential side effects and toxicity are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide. One area of research is the development of new drugs based on the structure of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide. By modifying the structure of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, it may be possible to develop drugs with even more potent biological activity. Another area of research is the study of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide's mechanism of action in more detail. By understanding the molecular mechanisms underlying (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide's biological activity, it may be possible to develop more targeted and effective drugs. Finally, more research is needed to fully understand the potential side effects and toxicity of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide, particularly in vivo.
Synthesemethoden
The synthesis of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide involves the reaction of 3-furylpropionic acid with 2-amino-3-phenylpropanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with acryloyl chloride to yield (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide. This synthesis method has been optimized to produce high yields of (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide with good purity, making it a reliable and efficient method for the production of this compound.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation, making (E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)acrylamide a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-3-phenylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(10-13-4-2-1-3-5-13)11-17-16(19)7-6-14-8-9-20-12-14/h1-9,12,15,18H,10-11H2,(H,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHRMTXWRSZRBK-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C=CC2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

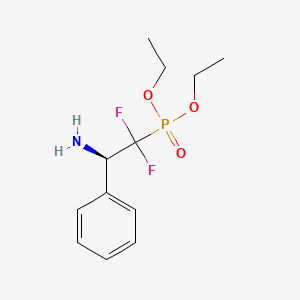
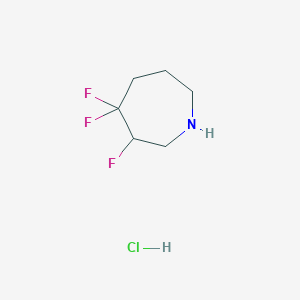
![1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2891226.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
![4-[2-(Aminomethyl)-3-fluorophenoxy]-3-methoxybenzoic acid](/img/structure/B2891234.png)


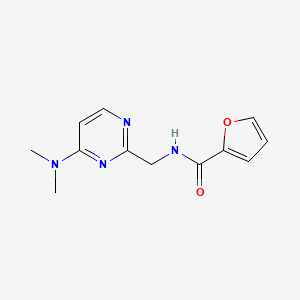
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2891241.png)
![8-(1H-benzimidazol-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2891244.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)
